1-(4-Fluorophenylsulfonyl)piperidine
Overview
Description
1-(4-Fluorophenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C11H14FNO2S and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluoroaminosulfones for Biomolecule Analogs : The synthesis of fluoroaminosulfones derived from piperidine, including 1-(4-Fluorophenylsulfonyl)piperidine, and their use in creating fluorinated biomolecules such as potent enzyme inhibitors, is discussed (Prunier et al., 2013).
PET Imaging Agents for Studying Psychiatric Disorders : Research on synthesizing and evaluating fluorophenylsulfonyl- and fluorophenylsulfinyl-piperidines as potential PET imaging agents for serotonin 5-HT2A receptors in psychiatric disorders is covered. This includes the challenges related to non-specific binding in brain imaging (Mühlhausen et al., 2010).
Development of Bioactive 1,3,4-Oxadiazole Derivatives : The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, using 1-(4-(bromomethyl)phenyl sulfonyl)piperidine, and their potential as enzyme inhibitors, is discussed (Khalid et al., 2016).
Study of N-Trifyl Substituted 1,4-Diheterocyclohexanes : The paper explores the stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine, focusing on their conformers and intramolecular interactions (Shainyan et al., 2008).
Antioxidant and Anticholinesterase Activities of Sulfonyl Hydrazones : This study examines the synthesis of sulfonyl hydrazone compounds containing piperidine rings, their properties, and their evaluation for antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Synthesis of Piperidine Derivatives for Corrosion Inhibition : The paper discusses the synthesis of piperidine derivatives and their efficacy as corrosion inhibitors for iron, using molecular dynamics simulations and quantum chemical calculations (Kaya et al., 2016).
Solid-Phase Synthesis of Piperidin-4-One Derivatives : An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support, using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone, is presented (Barco et al., 1998).
Synthesis and Biological Evaluation of Carbohydrazide Derivatives : The synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and their evaluation for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities are covered (Khalid et al., 2014).
Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives : This study focuses on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antimicrobial activities (Khalid et al., 2016).
Safety and Hazards
Safety measures for handling “1-(4-Fluorophenylsulfonyl)piperidine” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZARDDKGQWNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353836 | |
Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-32-3 | |
Record name | 1-[(4-Fluorophenyl)sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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